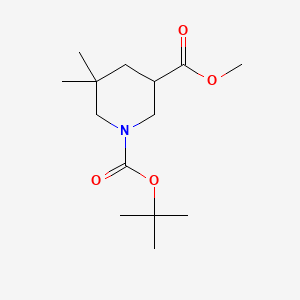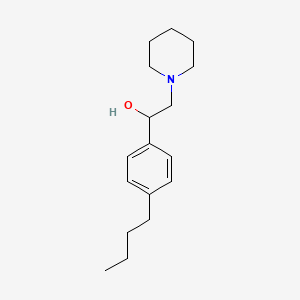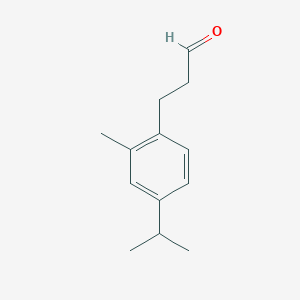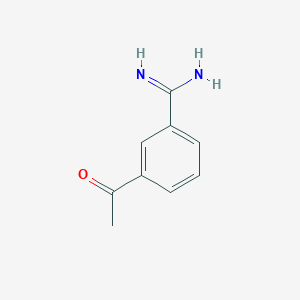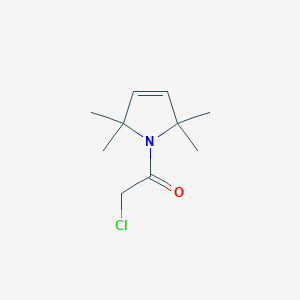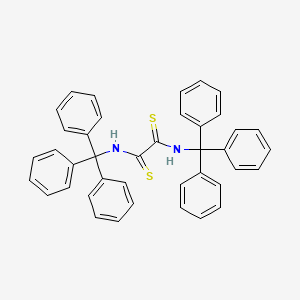
2-Methyl-3-prop-2-enylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-prop-2-enylnaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with a methyl group at the second position and a prop-2-enyl group at the third position. Naphthoquinones are known for their diverse biological activities and are found in various natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione typically involves the alkylation of 2-methyl-1,4-naphthoquinone. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Applications De Recherche Scientifique
2-Methyl-3-prop-2-enylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol): Known for its antimicrobial and anticancer properties.
2-Methyl-1,4-naphthoquinone (Menadione): A synthetic form of vitamin K with coagulation properties.
Lapachol: A natural naphthoquinone with anti-inflammatory and anticancer activities.
Uniqueness: 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
64449-33-8 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-methyl-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-3-6-10-9(2)13(15)11-7-4-5-8-12(11)14(10)16/h3-5,7-8H,1,6H2,2H3 |
Clé InChI |
MEKZPTIIUUAUNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



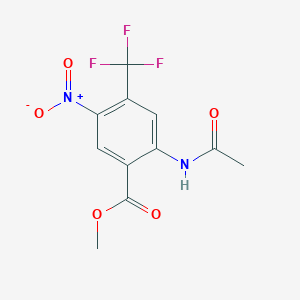
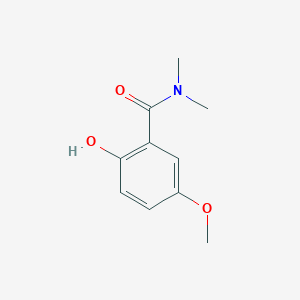
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)

